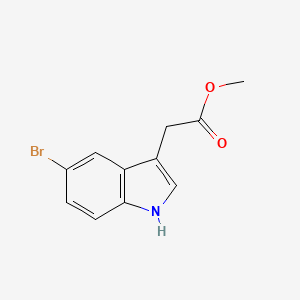

methyl 2-(5-bromo-1H-indol-3-yl)acetate

Description

Properties

IUPAC Name |

methyl 2-(5-bromo-1H-indol-3-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10BrNO2/c1-15-11(14)4-7-6-13-10-3-2-8(12)5-9(7)10/h2-3,5-6,13H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSWHBDSYYMBTKI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1=CNC2=C1C=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10678532 | |

| Record name | Methyl (5-bromo-1H-indol-3-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10678532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117235-22-0 | |

| Record name | Methyl (5-bromo-1H-indol-3-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10678532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Scientific Research Applications

Structural Overview

Methyl 2-(5-bromo-1H-indol-3-yl)acetate has the molecular formula and features:

- An indole ring with a bromine atom at the 5-position.

- A methyl ester group that enhances its reactivity.

Scientific Research Applications

This compound serves various purposes in scientific research:

Medicinal Chemistry

- Drug Development : It acts as a building block for synthesizing complex pharmaceutical compounds, particularly those targeting cancer and bacterial infections. The indole moiety is often a pharmacophore in many drugs, including antipsychotics and anti-inflammatory agents.

- Antimicrobial Properties : Compounds related to this compound have shown significant antibacterial activity against both methicillin-sensitive and resistant Staphylococcus aureus (MSSA and MRSA). For instance, derivatives exhibited minimal inhibitory concentrations (MICs) as low as 4 µg/mL .

Anticancer Activity

- Cell Proliferation Inhibition : Studies indicate that certain derivatives can induce apoptosis in cancer cell lines such as HeLa and MCF-7. Some derivatives have shown IC50 values indicating potent activity, suggesting their potential as chemotherapeutic agents .

Structure-Activity Relationship (SAR)

The structure-activity relationship of this compound is crucial for optimizing its pharmacological properties:

- Modifications : Altering the bromine substituent or introducing functional groups on the indole ring can significantly impact bioactivity and pharmacokinetics.

Antibacterial Evaluation

A study utilized cheminformatics to evaluate dibrominated bis(indolyl) compounds, revealing that this compound derivatives had notable antibacterial effects against resistant strains of bacteria. The research highlighted the importance of structural modifications in enhancing antibacterial potency .

Anticancer Research

In vitro studies demonstrated that derivatives of this compound could arrest the cell cycle at the G2/M phase, similar to known chemotherapeutic agents like colchicine. This indicates potential pathways for drug development targeting cancer cells.

Mechanism of Action

The mechanism by which methyl 2-(5-bromo-1H-indol-3-yl)acetate exerts its effects depends on its specific application. For example, in anticancer applications, it may interact with cellular targets such as enzymes or receptors involved in cell proliferation and apoptosis. The bromine atom can enhance the compound's ability to bind to these targets, leading to its biological activity.

Comparison with Similar Compounds

Structural Analogues with Varied Ester Groups

Key Observations :

- Oxo Group Addition: Compounds with a 2-oxo group (e.g., ) are solids with higher melting points (e.g., 215–217°C for methyl 2-(5-bromo-1H-indol-3-yl)-2-oxoacetate ), contrasting with the oily consistency of non-oxo analogues.

Substituted Indole Derivatives

Key Observations :

- Amino Functionalization: The amino group in introduces hydrogen-bonding capacity, enhancing interactions in biological systems.

Bromine vs. Other Halogen Substituents

Key Observations :

- Electronic Effects : Bromine’s larger atomic size and polarizability enhance lipophilicity compared to fluorine, impacting membrane permeability and target engagement.

- Biological Activity: Fluorinated derivatives (e.g., ) are noted for neuroprotective effects, whereas brominated compounds are often explored in oncology.

Carboxylic Acid Derivatives

Key Observations :

- Acid vs. Ester : Carboxylic acids (e.g., ) exhibit higher solubility in aqueous media, whereas esters are more suitable for prodrug strategies.

Biological Activity

Methyl 2-(5-bromo-1H-indol-3-yl)acetate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula with an average mass of approximately 268.11 g/mol. The compound features a bromine atom at the 5-position of the indole ring, which enhances its reactivity and biological activity. The methyl ester group contributes to its chemical properties, making it a valuable intermediate in various synthetic applications.

Biological Activity

Research indicates that this compound exhibits notable biological activities, particularly in the following areas:

- Antibacterial Activity : Compounds related to this structure have shown effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). In a study, derivatives exhibited minimum inhibitory concentration (MIC) values as low as 4 µg/mL against MRSA .

- Biofilm Inhibition : Analogues of this compound have been studied for their ability to inhibit biofilm formation in mycobacterial species, demonstrating potential as adjuvants for existing antibiotics .

- Enzyme Interaction : The compound's structural features suggest it may interact with enzymes involved in disease pathways, contributing to its therapeutic potential.

Structure-Activity Relationship (SAR)

The SAR studies surrounding this compound indicate that modifications to the indole structure can significantly impact biological activity. For instance:

| Modification | Biological Activity | Reference |

|---|---|---|

| Bromine at 5-position | Enhanced antibacterial activity | |

| Additional methyl groups | Altered binding affinity | |

| Variations in ester group | Changes in solubility and reactivity |

These findings guide further optimization of the compound for drug development.

Synthesis Methods

Several methods have been developed for synthesizing this compound. Common approaches include:

- Bromination of Indole Derivatives : Efficient routes involve regioselective bromination, yielding high overall yields .

- Esterification Reactions : The introduction of the acetate group can be achieved through standard esterification techniques.

Case Study 1: Antibacterial Evaluation

In a recent study, various derivatives of indole were synthesized and evaluated for their antibacterial properties against both methicillin-susceptible and resistant strains of Staphylococcus aureus. Notably, compounds with bromination at specific positions exhibited superior activity compared to their non-brominated counterparts .

Case Study 2: Biofilm Dispersal

Another investigation focused on the ability of this compound analogues to disrupt preformed biofilms of Mycobacterium smegmatis. The results indicated that specific structural modifications could enhance biofilm inhibition, suggesting potential therapeutic applications against chronic infections .

Preparation Methods

General Synthetic Approach

The synthesis of methyl 2-(5-bromo-1H-indol-3-yl)acetate typically follows a two-step strategy:

Preparation from 2-(1H-indol-3-yl)acetic Acid Derivatives

One established method involves starting from 2-(5-bromo-2-methyl-1H-indol-3-yl)acetic acid, which is then converted to the methyl ester. A representative experimental procedure is as follows:

- Reaction Setup:

0.2 g (0.74 mmol) of 2-(5-bromo-2-methyl-1H-indol-3-yl)acetic acid is dissolved in 5 mL of dry dimethylformamide (DMF). - Base Addition:

60 mg of sodium hydride is slowly added under an argon atmosphere at 0 °C (273 K), stirring for 30 minutes. - Alkylation:

0.18 mL (1.48 mmol) of 3-chlorobenzyl chloride dissolved in 3 mL dry DMF is added slowly, and the mixture is stirred for 1 hour at 0 °C. - Quenching and Workup:

The reaction is quenched with ice-cooled water, pH adjusted to 1 with 5 N HCl. The product is extracted with ethyl acetate three times, dried over anhydrous sodium sulfate, and concentrated under vacuum. - Purification:

The crude product is purified by washing with methanol, and crystals are obtained by slow evaporation at room temperature.

This procedure, adapted from Maguire et al. (2001), highlights the use of sodium hydride as a strong base to deprotonate the acid, enabling nucleophilic substitution with alkyl halides, leading to ester formation and further functionalization on the indole ring.

Bromination Techniques

Selective bromination at the 5-position of the indole ring is critical. Common brominating agents include:

- N-Bromosuccinimide (NBS):

Used in mild conditions to selectively brominate the 5-position on the indole ring without over-bromination. - Bromine (Br2):

Employed in controlled stoichiometric amounts in solvents like acetic acid or dichloromethane for regioselective bromination.

The reaction conditions such as temperature, solvent, and reagent equivalents are optimized to avoid polybromination or substitution at undesired positions.

Esterification Methods

The methyl ester moiety in this compound is commonly introduced by:

- Fischer Esterification:

Direct acid-catalyzed esterification of the corresponding 2-(5-bromo-1H-indol-3-yl)acetic acid with methanol under reflux conditions using strong acids like sulfuric acid or p-toluenesulfonic acid. - Use of Methylating Agents:

Methyl iodide or dimethyl sulfate in the presence of bases such as potassium carbonate can methylate the carboxylate anion to form the methyl ester. - Activation of Acid:

Conversion of the acid to acid chloride (using reagents like thionyl chloride) followed by reaction with methanol to afford the methyl ester.

Purification and Characterization

Purification techniques include:

- Extraction:

Organic solvents such as ethyl acetate are used to extract the product from aqueous layers. - Drying:

Anhydrous sodium sulfate is used to remove residual water. - Crystallization:

Slow evaporation of methanol or other suitable solvents yields pure crystals. - Chromatography:

Column chromatography on silica gel may be employed for further purification.

Characterization is performed using:

- NMR Spectroscopy:

To confirm the substitution pattern on the indole ring and the presence of the methyl ester. - Mass Spectrometry:

To verify molecular weight and purity. - X-ray Crystallography:

For detailed structural analysis, confirming the dihedral angles and molecular conformation.

Summary Table of Preparation Parameters

| Preparation Step | Reagents/Conditions | Notes |

|---|---|---|

| Bromination | N-Bromosuccinimide (NBS) or Br2 in solvent | Selective 5-position bromination |

| Deprotonation | Sodium hydride in dry DMF, 0 °C | Generates nucleophilic species |

| Alkylation/Esterification | Alkyl halide (e.g., methyl iodide), or methanol with acid catalyst | Forms methyl ester group |

| Workup | Quenching with acid, extraction with ethyl acetate | Removal of impurities |

| Purification | Methanol washing, crystallization | Yields pure compound |

| Characterization | NMR, MS, X-ray crystallography | Confirms structure and purity |

Research Findings and Advances

- The synthetic route involving sodium hydride-mediated alkylation in DMF provides a high-yielding and reproducible method for preparing this compound derivatives.

- Structural studies reveal that the indole ring system in such compounds often exhibits specific dihedral angles with substituents, influencing biological activity.

- Alternative methods using milder bases or catalytic esterification have been explored to improve environmental and safety profiles, though sodium hydride remains effective for strong deprotonation.

- Patents related to brominated indole derivatives indicate ongoing interest in optimizing synthesis for pharmaceutical intermediates, though specific routes for this compound are less frequently patented, reflecting established synthetic protocols.

Q & A

Q. Basic

- ¹H/¹³C NMR : Indole C3 proton appears as a singlet (~δ 7.2–7.4 ppm), while the ester methyl group resonates at δ 3.6–3.8 ppm. The 5-bromo substituent deshields adjacent protons, shifting them downfield .

- X-ray crystallography : Confirms planar indole ring geometry and ester group orientation .

- HRMS : Molecular ion [M+H]⁺ at m/z 282–284 (Br isotopic pattern) .

How can researchers resolve contradictions in NMR data when assigning substituent positions on the indole ring of derivatives?

Advanced

Discrepancies arise due to overlapping signals or substituent electronic effects. Solutions include:

- 2D NMR (COSY, HSQC): Correlates proton-proton and proton-carbon couplings to confirm connectivity .

- Computational modeling : DFT calculations predict chemical shifts, validated against experimental data .

- X-ray crystallography : Definitive structural assignment via crystallographic data .

What strategies optimize regioselective bromination at the 5-position of the indole ring during synthesis?

Q. Advanced

- Directing groups : Use electron-donating groups (e.g., methyl) at C3 to direct bromination to C5 .

- Solvent effects : Polar solvents (e.g., DMF) enhance electrophilic substitution kinetics .

- Temperature control : Lower temperatures (0–5°C) reduce competing side reactions .

What are the critical considerations for solvent selection in purification?

Q. Basic

- Solvent polarity : Use ethyl acetate/hexane gradients for column chromatography to separate ester derivatives from unreacted indole .

- Stability : Avoid protic solvents (e.g., methanol) that may hydrolyze the ester group .

- Crystallization : Ethanol/water mixtures yield high-purity crystals for structural analysis .

How does the electronic environment of the indole ring influence reactivity in cross-coupling reactions?

Q. Advanced

- Bromo substituent : Acts as a leaving group in Suzuki-Miyaura couplings with aryl boronic acids .

- Ester group : Electron-withdrawing effect reduces electron density at C3, requiring Pd catalysts (e.g., Pd(PPh₃)₄) and elevated temperatures (80–100°C) .

- Ligand design : Bulky ligands (e.g., XPhos) improve selectivity in Heck reactions .

What biological activities are documented for derivatives, and what assays evaluate them?

Q. Basic

- Neuroprotection : Evaluated via glutamate-induced neuronal toxicity assays in PC12 cells .

- Antiproliferative activity : Tested using MTT assays against cancer cell lines (e.g., HeLa, MCF-7) .

- Enzyme inhibition : Screened against COX-2 or kinases via fluorometric/colorimetric assays .

How can analogues be designed to enhance metabolic stability while maintaining bioactivity?

Q. Advanced

- Ester-to-amide conversion : Reduces susceptibility to esterase hydrolysis .

- Substituent addition : Introduce fluorine at C4 to block CYP450-mediated oxidation .

- Prodrug strategies : Mask the ester as a tert-butyl group, hydrolyzed in vivo .

Validation requires in vitro microsomal stability assays and pharmacokinetic profiling .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.